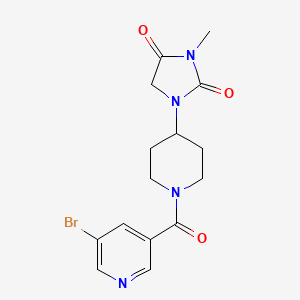
N'-phenyl-3-(trifluoromethyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It has an average mass of 280.245 Da and a monoisotopic mass of 280.082336 Da .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3-(Trifluoromethyl)phenylhydrazine can be prepared by the reduction of 3-(trifluoromethyl)phenyldiazonium chloride . This compound may be used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides .Molecular Structure Analysis
The molecular structure of “N’-phenyl-3-(trifluoromethyl)benzohydrazide” has been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Aplicaciones Científicas De Investigación
Chemical Research
“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is a chemical compound with the molecular formula C14H11F3N2O . It is used in chemical research due to its unique properties and structure .
Antibacterial Activity
This compound has been found to have significant antibacterial activity. It has been used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives , which are potent antimicrobial agents . These novel compounds are effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Biofilm Prevention
The compound has shown effectiveness in preventing the development of biofilms, particularly by MRSA and Enterococcus faecalis . Biofilms are a major concern in medical settings as they can lead to persistent infections and are often resistant to antibiotics.
Treatment of Antibiotic-Resistant Bacteria
“N’-phenyl-3-(trifluoromethyl)benzohydrazide” derivatives have shown to be more effective than the control antibiotic vancomycin in treating antibiotic-resistant bacteria . This makes it a promising compound in the fight against antibiotic resistance.
Low Toxicity
The compound and its derivatives have shown low toxicity to cultured human embryonic kidney cells, making them potential candidates for therapeutic applications .
Synthesis of New Compounds
“N’-phenyl-3-(trifluoromethyl)benzohydrazide” is used in the synthesis of new compounds. For example, it has been used in the synthesis of a new Schiff base compound of N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoro-methyl)phenyl] amino}benzohydrazide .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and using only under a chemical fume hood . It is also advised not to breathe the dust, vapor, mist, or gas, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .
Direcciones Futuras
While specific future directions for “N’-phenyl-3-(trifluoromethyl)benzohydrazide” are not explicitly mentioned in the available literature, related compounds have been studied for various applications. For instance, hydrazones, which include “N’-phenyl-3-(trifluoromethyl)benzohydrazide”, have been reported to exhibit significant pharmacological and biological activities due to their unique –N–N=CH- pharmacophore structure . They have been used in applications such as supramolecular switches, metal structures, and sensors . It is expected that many novel applications of these compounds will be discovered in the future .
Mecanismo De Acción
Target of Action
N’-phenyl-3-(trifluoromethyl)benzohydrazide is a type of Succinate Dehydrogenase Inhibitor (SDHI) . Succinate dehydrogenase is an enzyme complex that plays a crucial role in the citric acid cycle, which is essential for cellular respiration .
Mode of Action
The compound interacts with its target, succinate dehydrogenase, by binding to the ubiquinone-binding region of the enzyme . This binding inhibits the enzyme’s activity, disrupting the citric acid cycle and energy production within the cell .
Biochemical Pathways
The primary biochemical pathway affected by N’-phenyl-3-(trifluoromethyl)benzohydrazide is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Given its molecular weight of 28025 , it is likely to have good bioavailability.
Result of Action
The inhibition of succinate dehydrogenase by N’-phenyl-3-(trifluoromethyl)benzohydrazide leads to a disruption in energy production within the cell . This can result in cell death, making the compound potentially useful as a fungicide .
Propiedades
IUPAC Name |
N'-phenyl-3-(trifluoromethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-6-4-5-10(9-11)13(20)19-18-12-7-2-1-3-8-12/h1-9,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXYJWTGPXCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-phenyl-3-(trifluoromethyl)benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)

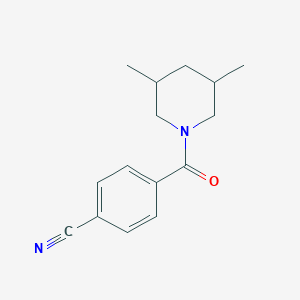
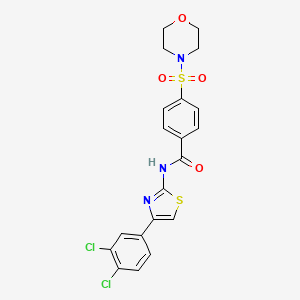


![1-{1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2912296.png)
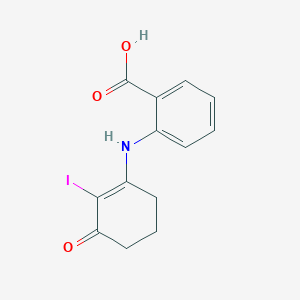
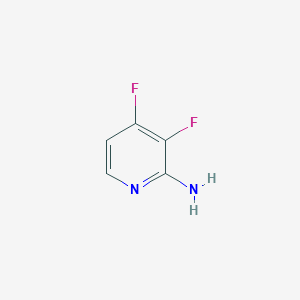
![4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2912300.png)
![3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2912301.png)
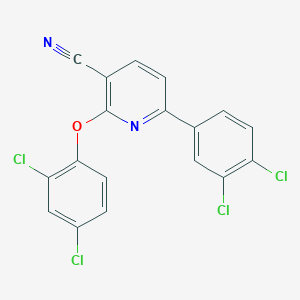
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)
